Thiovardenafil - 912576-24-0

Thiovardenafil

Catalog Number: EVT-1467373
CAS Number: 912576-24-0
Molecular Formula: C23H32N6O3S2
Molecular Weight: 504.668
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thiovardenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is primarily investigated for its potential therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension. The compound's design is based on the structural modifications of existing phosphodiesterase inhibitors, aiming to enhance efficacy and reduce side effects.

Source

Thiovardenafil was developed through a systematic approach involving the modification of existing chemical frameworks known for their biological activity. The synthesis and characterization of thiovardenafil have been documented in various scientific studies, highlighting its potential as a new therapeutic agent.

Classification

Thiovardenafil is classified as:

  • Chemical Class: Phosphodiesterase type 5 inhibitor
  • Therapeutic Use: Primarily for erectile dysfunction and pulmonary arterial hypertension
  • Molecular Family: Derived from the class of vardenafil analogs, which are known for their role in enhancing nitric oxide signaling by inhibiting the degradation of cyclic guanosine monophosphate.
Synthesis Analysis

Methods

The synthesis of thiovardenafil typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, often involving aromatic amines and thiol compounds.
  2. Reagents: Common reagents include coupling agents, bases, and solvents such as dimethyl sulfoxide or toluene.
  3. Reaction Conditions: Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent oxidation.

Technical Details

The synthesis may follow a multi-step process:

  • Step 1: Formation of an intermediate through nucleophilic substitution or condensation reactions.
  • Step 2: Cyclization or further functionalization to achieve the desired thiovardenafil structure.
  • Step 3: Purification through recrystallization or chromatography techniques to obtain high-purity samples for characterization.
Molecular Structure Analysis

Structure

Thiovardenafil's molecular structure can be represented as follows:

  • Molecular Formula: C23H26N4O4S
  • Structural Features: It contains a thiophene ring, an amine group, and a carbonyl moiety, contributing to its biological activity.

Data

The molecular weight of thiovardenafil is approximately 446.55 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Thiovardenafil participates in various chemical reactions typical of phosphodiesterase inhibitors:

  • Hydrolysis: Under acidic or basic conditions, it may undergo hydrolysis, affecting its stability.
  • Oxidation/Reduction: Thiol groups can be oxidized to disulfides, impacting biological activity.

Technical Details

The reactivity profile includes:

  • Stability under physiological conditions.
  • Interaction with other biological molecules, which can be assessed through kinetic studies.
Mechanism of Action

Process

Thiovardenafil exerts its pharmacological effects by selectively inhibiting phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells, promoting vasodilation and improved blood flow.

Data

Studies indicate that thiovardenafil has a higher selectivity for phosphodiesterase type 5 compared to other isoforms, which minimizes potential side effects associated with broader-spectrum inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: The melting point is around 150–155 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant data from spectroscopic analyses confirm these properties, aiding in the formulation of dosage forms for therapeutic use.

Applications

Scientific Uses

Thiovardenafil is primarily researched for:

  • Erectile Dysfunction Treatment: As a potential alternative to existing therapies with improved efficacy profiles.
  • Pulmonary Arterial Hypertension Management: Investigated for its ability to enhance exercise capacity and improve quality of life in patients with this condition.

Research continues to explore additional applications in cardiovascular health and other areas where cyclic guanosine monophosphate signaling plays a critical role.

Introduction to Thiovardenafil & PDE5 Inhibitor Analogues

Structural Classification of Phosphodiesterase-5 (PDE5) Inhibitors

Structurally, PDE5 inhibitors are classified based on their core heterocyclic systems and side-chain configurations, features that profoundly influence their binding affinity, selectivity, and pharmacokinetic profiles. The catalytic domain of PDE5 contains a highly conserved zinc-metallohydrolase fold with distinct subpockets that accommodate specific inhibitor moieties [6]. Approved PDE5 inhibitors fall into three principal structural categories:

  • Pyrazolopyrimidinones (Sildenafil-type): Characterized by a pyrazolo[4,3-d]pyrimidin-7-one core. Sildenafil (Viagra®) features a piperazinyl sulfonyl group at position 5 and a methylpiperazine substitution at position 1 [1] [8].
  • Imidazotriazinones (Vardenafil-type): Vardenafil (Levitra®, Staxyn®) replaces the pyrazolo-pyrimidine of sildenafil with an isosteric imidazo[5,1-f][1,2,4]triazin-4(3H)-one core while retaining the ethoxy-phenylsulfonylpiperazine moiety [3]. This modification enhances PDE5 binding affinity by 5-10 fold compared to sildenafil [3].
  • β-Carbolines (Tadalafil-type): Tadalafil (Cialis®) features a distinct dihydro-1H-pyrido[3,4-b]indole-1-one (β-carboline) structure with a dioxopiperidine substitution, conferring exceptional half-life (17.5 hours) and reduced cross-reactivity with PDE6 (responsible for visual disturbances) but increased affinity for PDE11 [1] [4].

The pharmacophore common to all PDE5 inhibitors consists of three critical regions: (1) a heterocyclic system mimicking guanine, (2) a sulfonyl or carbonyl group acting as hydrogen bond acceptor, and (3) hydrophobic substituents occupying accessory pockets. The imidazotriazinone core of vardenafil optimizes interactions with the catalytic pocket through hydrogen bonding with Gln817 and hydrophobic stacking with Phe820 residues in PDE5 [6]. Minor modifications within these regions yield analogues with preserved PDE5 affinity but altered physicochemical properties.

Table 1: Structural and Pharmacokinetic Features of Major Approved PDE5 Inhibitors

CompoundCore StructureKey SubstituentsTmax (hr)Half-life (hr)PDE Selectivity Profile
SildenafilPyrazolo[4,3-d]pyrimidinoneMethylpiperazine, methoxyphenyl0.5-24PDE5 > PDE6 >> PDE1, PDE11
VardenafilImidazo[5,1-f]triazinoneEthylpiperazine, ethoxyphenyl0.5-24-5PDE5 > PDE6 >> PDE1, PDE11
TadalafilDihydro-β-carbolineDioxopiperidine, dichlorophenyl0.5-617.5PDE5 > PDE11 >> PDE1, PDE6
AvanafilAminopyrimidinePropoxypyrimidine, fluoroethoxy0.5-0.755PDE5 >> PDE6, PDE1, PDE11

Emergence of Designer Analogues in Unregulated Markets

The proliferation of unapproved PDE5 analogues in supplements represents a deliberate strategy to circumvent pharmaceutical regulations while exploiting consumer demand for "natural" sexual enhancement. These compounds typically emerge through systematic molecular modification of approved drugs, preserving the core pharmacophore while altering peripheral substituents or ring systems sufficiently to avoid standard detection methods and regulatory classification as illegal copies [7] [8]. Structural variations commonly include:

  • Heteroatom exchanges: Sulfur-for-oxygen substitutions (e.g., thiosildenafil, thiovardenafil)
  • Alkyl chain modifications: Extension, branching, or cyclization of side chains (e.g., propoxyphenyl sildenafil)
  • Ring system alterations: Isosteric replacements (e.g., pyrimidone-for-pyridone swaps) or homologue expansions
  • Functional group manipulations: Ether-to-thioether conversions, amine acetylation, or hydroxy-to-fluoro substitutions

These structural camouflaging techniques have led to the detection of over 50 distinct PDE5 inhibitor analogues in adulterated products since 2005 [7]. The United States Food and Drug Administration (FDA) has repeatedly warned consumers about such products, stating: "The FDA has found many products marketed as dietary supplements for sexual enhancement during the past several years that can be harmful because they contain active ingredients in FDA-approved drugs or variations of these ingredients" [7]. These adulterants present significant risks because they have undergone no formal toxicological evaluation, may contain unpredictable impurities from illicit synthesis, and are often combined with other vasoactive substances in unknown quantities [3] [7].

Analytical characterization of these analogues reveals that despite structural modifications, they retain significant PDE5 inhibitory activity. For instance, sulfoaildenafil (a thioanalogue of sildenafil) exhibits IC50 values comparable to sildenafil in in vitro enzyme assays [7]. Similarly, thiovardenafil demonstrates preserved binding to the PDE5 catalytic domain through interactions with the conserved glutamine and hydrophobic residues, despite its altered electronic profile due to the thiocarbonyl group [3] [7].

Table 2: Common Structural Modifications in Unregulated PDE5 Inhibitor Analogues

Modification TypeChemical AlterationRepresentative ExamplesDetection Challenges
Heteroatom ExchangeC=O → C=SThiovardenafil, ThiosildenafilAltered UV/Vis spectra
Side Chain ExtensionEthoxy → Propoxy/ButoxyPropoxyphenyl SildenafilSimilar MS fragmentation
Alkyl Group BranchingMethyl → Ethyl/IsopropylHomosildenafil, NortadalafilCo-elution with approved drugs
Ring System IsosteresPyrazole ↔ ImidazoleHydroxyhomosildenafilNovel fragmentation patterns
Functional Group MaskingSecondary Amine → Tertiary AmineAcetylated AnaloguesRequires hydrolysis for detection

Thiovardenafil: Position Within the Vardenafil Derivative Taxonomy

Thiovardenafil represents a strategically modified derivative of vardenafil designed to evade regulatory detection while maintaining pharmacological activity. Its core structural modification involves the replacement of the carbonyl oxygen (C=O) at position 7 of the imidazotriazinone ring with a sulfur atom (C=S), creating a thiocarbonyl analogue [3] [7]. This modification preserves the planar geometry and hydrogen-bonding capacity critical for PDE5 binding but significantly alters the molecule's electronic properties and polarity.

The synthetic pathways to thiovardenafil parallel those of vardenafil with key modifications at the heterocyclization stage. One reported approach begins with the formation of an amidrazone intermediate, followed by condensation with a mixed anhydride derived from butyrylalanine. Subsequent cyclization using phosphorus pentasulfide (P₂S₅) instead of phosphoryl chloride (POCl₃) yields the critical thiocarbonyl-containing imidazotriazinone core [3]. Alternatively, bromination of an imidazole precursor followed by displacement with copper(I) cyanide and acid hydrolysis achieves the same thiocarbonyl functionality through a cyclization-dehydration pathway under strongly acidic conditions [3].

Structurally, thiovardenafil maintains the ethoxy-phenylsulfonylpiperazine moiety essential for high-affinity interaction with the PDE5 catalytic domain's Q2 pocket. The thiocarbonyl group alters the molecule's charge distribution, potentially enhancing hydrophobic interactions with the hydrophobic clamp region formed by Phe786 and Tyr612 residues in PDE5 [6]. However, this substitution may reduce the hydrogen-bond acceptor strength compared to the carbonyl oxygen in authentic vardenafil, possibly affecting binding kinetics.

Within the taxonomy of vardenafil derivatives, thiovardenafil belongs to the direct heteroatom-exchanged analogues, distinct from alkyl-substituted derivatives (e.g., methylvardenafil), ring-expanded homologues, or desethyl variants. Its emergence follows a pattern observed across multiple pharmaceutical classes where bioisosteric atom replacements (O/S, NH/O, CH₂/S) are employed to create "designer" molecules with preserved bioactivity but altered analytical signatures. This strategy complicates detection in regulatory screening programs designed for approved PDE5 inhibitors, requiring advanced analytical techniques such as high-resolution mass spectrometry and liquid chromatography with diode array detection capable of identifying novel fragmentation patterns and UV absorption shifts [7].

The persistence of thiovardenafil and analogous compounds in global markets highlights the ongoing challenges in regulating pharmaceutical analogues that exploit structural ambiguities in drug legislation. Despite regulatory efforts, these compounds continue to appear in products fraudulently marketed as "herbal supplements," posing unrecognized health risks while undermining legitimate pharmaceutical development. Their existence underscores the necessity for continuous analytical method development and international regulatory cooperation to address the evolving landscape of structurally modified pharmaceutical analogues.

Properties

CAS Number

912576-24-0

Product Name

Thiovardenafil

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione

Molecular Formula

C23H32N6O3S2

Molecular Weight

504.668

InChI

InChI=1S/C23H32N6O3S2/c1-5-8-20-24-16(4)21-23(33)25-22(26-29(20)21)18-15-17(9-10-19(18)32-7-3)34(30,31)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,33)

InChI Key

MCSQZXZRMSVFGJ-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Synonyms

2-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione; 1-[[3-(1,4-Dihydro-5-methyl-7-propyl-4-thioxoimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.